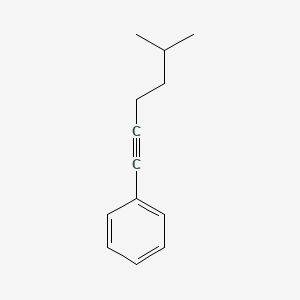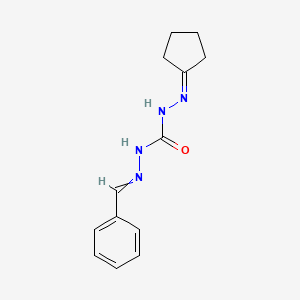
1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione is a chemical compound with the molecular formula C12H20O7. It is known for its unique structure, which includes multiple ether linkages and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione typically involves the cyclization of linear polyether precursors. One common method includes the reaction of tetraethylene glycol with succinic anhydride under acidic conditions to form the desired cyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the formation of the cyclic product rather than linear by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the product. Optimization of reaction parameters, including solvent choice and catalyst concentration, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can react with the ether linkages under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in the formation of various substituted ethers .
Scientific Research Applications
1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione involves its interaction with molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The pathways involved may include coordination with metal centers and hydrogen bonding with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxacyclohexadecane-14,16-dione: Similar structure but with a different ring size and slightly different chemical properties.
15,15’-Bi(1,4,7,10,13-pentaoxacyclohexadecane): A dimeric form with two cyclic units linked together.
Uniqueness
1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione is unique due to its specific ring size and the presence of multiple ether linkages and ketone groups.
Properties
CAS No. |
62786-66-7 |
|---|---|
Molecular Formula |
C12H20O7 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacycloheptadecane-14,17-dione |
InChI |
InChI=1S/C12H20O7/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
InChI Key |
MCNFMIXLPJCWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOCCOCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


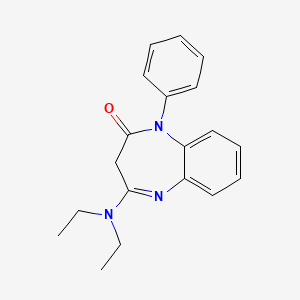
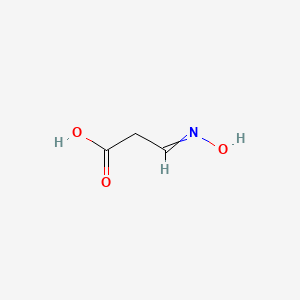
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)

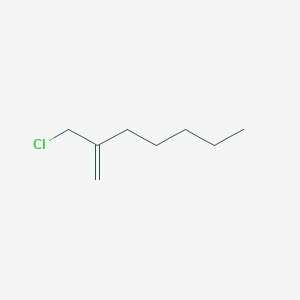
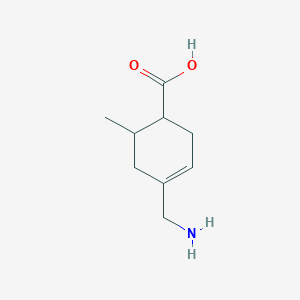

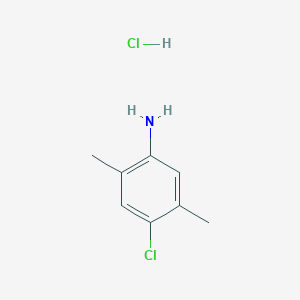
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)
